molecular formula C21H20BrNO2 B15232589 methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B15232589
M. Wt: 398.3 g/mol
InChI Key: ARNTWQCWTODNHO-UHFFFAOYSA-N
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Description

Methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the pyrrole family. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethylphenyl group, and a methyl ester group attached to a pyrrole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Bromophenyl and Ethylphenyl Groups: The bromophenyl and ethylphenyl groups can be introduced via Friedel-Crafts acylation reactions, where bromobenzene and ethylbenzene react with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromophenyl group reacts with aryl or vinyl boronic acids to form biaryl or styrene derivatives.

Scientific Research Applications

Methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways. The presence of the bromophenyl and ethylphenyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds such as:

    Methyl 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Methyl 5-(4-bromophenyl)-1-(4-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group, which may influence its physical and chemical properties.

    Methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-ethyl-1H-pyrrole-3-carboxylate: Similar structure but with an ethyl group on the pyrrole ring, which may alter its reactivity and applications.

Properties

Molecular Formula

C21H20BrNO2

Molecular Weight

398.3 g/mol

IUPAC Name

methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C21H20BrNO2/c1-4-15-5-11-18(12-6-15)23-14(2)19(21(24)25-3)13-20(23)16-7-9-17(22)10-8-16/h5-13H,4H2,1-3H3

InChI Key

ARNTWQCWTODNHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=C2C3=CC=C(C=C3)Br)C(=O)OC)C

Origin of Product

United States

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